molecular formula C18H15Cl3N2O2 B4575522 2,4-dichloro-N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

2,4-dichloro-N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No.: B4575522
M. Wt: 397.7 g/mol
InChI Key: OLYNYDGHKADJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, commonly known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in the modulation of various physiological processes, including neurotransmission, inflammation, and cardiovascular function. The development of selective adenosine receptor antagonists has been an active area of research for many years, and DPCPX has emerged as a valuable tool for studying the pharmacology and physiology of adenosine A1 receptors.

Scientific Research Applications

Absorption and Metabolism Studies

One study explored the absorption, distribution, metabolism, and excretion of vismodegib, a molecule structurally similar to the requested compound, indicating significant research interest in the pharmacokinetics of such compounds. This research provides insight into the metabolic pathways and excretion mechanisms, showcasing the compound's potential application in developing therapeutic agents with optimized pharmacokinetic profiles (Qin Yue et al., 2011).

Material Science and Polymer Synthesis

Another research area involves the synthesis and characterization of polyamides with flexible main-chain ether linkages derived from bis(ether-carboxylic acid) or bis(ether amine), highlighting the compound's utility in material science for creating polymers with specific thermal and physical properties (S. Hsiao et al., 2000).

Chemical Synthesis and Reactivity

Research on the reactivity of enamino ketones with aryl isothiocyanates, where the compound's derivatives were used, provides valuable information on synthesizing novel organic compounds with potential applications in developing pharmaceuticals and agrochemicals (O. Tsuge & A. Inaba, 1973).

Antipathogenic Activity

A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives demonstrates the compound's potential application in developing novel antimicrobial agents. This research indicates its relevance in addressing resistance issues and finding effective treatments against pathogenic microorganisms (Carmen Limban et al., 2011).

Enantioselective Synthesis

Investigations into the enantioselective synthesis of piperidines from methylpyroglutamate, involving similar compounds, show the importance of such research in developing chiral drugs and other bioactive molecules with specific stereochemical configurations (O. Calvez et al., 1998).

Properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2O2/c19-11-4-6-16(14(9-11)18(25)23-7-1-2-8-23)22-17(24)13-5-3-12(20)10-15(13)21/h3-6,9-10H,1-2,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYNYDGHKADJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.